molecular formula C57H36 B14244272 1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethyne-2,1-diyl]}tetrabenzene CAS No. 326793-02-6

1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethyne-2,1-diyl]}tetrabenzene

Cat. No.: B14244272
CAS No.: 326793-02-6
M. Wt: 720.9 g/mol
InChI Key: KZGBJGJHEKGADG-UHFFFAOYSA-N
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Description

Tetrakis[4-(phenylethynyl)phenyl]methane is an organic compound with the molecular formula C33H20. It is a tetrahedral molecule consisting of a central carbon atom bonded to four phenylethynyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis[4-(phenylethynyl)phenyl]methane can be synthesized through the Sonogashira–Hagihara coupling reaction. This reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .

Industrial Production Methods

Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tetrakis[4-(phenylethynyl)phenyl]methane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetrakis[4-(phenylethynyl)phenyl]methane has several scientific research applications:

Mechanism of Action

The mechanism of action of Tetrakis[4-(phenylethynyl)phenyl]methane is primarily related to its ability to form stable, conjugated structures. The phenylethynyl groups provide extended π-conjugation, which enhances the electronic properties of the compound. This extended conjugation allows for efficient charge transport and light absorption, making it suitable for applications in organic electronics and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrakis[4-(phenylethynyl)phenyl]methane is unique due to its tetrahedral structure and the presence of phenylethynyl groups, which provide extended conjugation and enhance its electronic properties. This makes it particularly suitable for applications in organic electronics and materials science, where efficient charge transport and light absorption are crucial .

Properties

CAS No.

326793-02-6

Molecular Formula

C57H36

Molecular Weight

720.9 g/mol

IUPAC Name

1-(2-phenylethynyl)-4-[tris[4-(2-phenylethynyl)phenyl]methyl]benzene

InChI

InChI=1S/C57H36/c1-5-13-45(14-6-1)21-25-49-29-37-53(38-30-49)57(54-39-31-50(32-40-54)26-22-46-15-7-2-8-16-46,55-41-33-51(34-42-55)27-23-47-17-9-3-10-18-47)56-43-35-52(36-44-56)28-24-48-19-11-4-12-20-48/h1-20,29-44H

InChI Key

KZGBJGJHEKGADG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(C3=CC=C(C=C3)C#CC4=CC=CC=C4)(C5=CC=C(C=C5)C#CC6=CC=CC=C6)C7=CC=C(C=C7)C#CC8=CC=CC=C8

Origin of Product

United States

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